Tert-butyl 2-[[2-[[2-[(2-nitrophenyl)sulfanylamino]-3-tritylsulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetate
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Overview
Description
Tert-butyl 2-[[2-[[2-[(2-nitrophenyl)sulfanylamino]-3-tritylsulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetate is a complex organic compound with a variety of functional groups, including nitro, sulfanyl, and ester groups
Preparation Methods
The synthesis of Tert-butyl 2-[[2-[[2-[(2-nitrophenyl)sulfanylamino]-3-tritylsulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetate involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the nitrophenyl sulfanyl intermediate: This step involves the reaction of 2-nitroaniline with a suitable sulfanylating agent under controlled conditions to form the 2-nitrophenyl sulfanyl intermediate.
Coupling with tritylsulfanylpropanoyl chloride: The intermediate is then reacted with tritylsulfanylpropanoyl chloride in the presence of a base to form the corresponding amide.
Formation of the phenylpropanoyl intermediate: The resulting compound is further reacted with phenylpropanoyl chloride to form the second amide linkage.
Final esterification: The final step involves the esterification of the compound with tert-butyl bromoacetate in the presence of a base to yield this compound.
Chemical Reactions Analysis
Tert-butyl 2-[[2-[[2-[(2-nitrophenyl)sulfanylamino]-3-tritylsulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfanyl group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Tert-butyl 2-[[2-[[2-[(2-nitrophenyl)sulfanylamino]-3-tritylsulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique functional groups make it suitable for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of Tert-butyl 2-[[2-[[2-[(2-nitrophenyl)sulfanylamino]-3-tritylsulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets.
Comparison with Similar Compounds
Tert-butyl 2-[[2-[[2-[(2-nitrophenyl)sulfanylamino]-3-tritylsulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetate can be compared with similar compounds such as:
Tert-butyl 2-((tert-butoxycarbonyl)amino)acetate: This compound is a glycine derivative and is used in peptide synthesis.
Tert-butyl [ [2- (3-nitrophenyl)ethyl]amino]acetate: This compound has a similar nitrophenyl group but differs in its overall structure and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical modifications and applications.
Properties
CAS No. |
13342-46-6 |
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Molecular Formula |
C43H44N4O6S2 |
Molecular Weight |
777.0 g/mol |
IUPAC Name |
tert-butyl 2-[[2-[[2-[(2-nitrophenyl)sulfanylamino]-3-tritylsulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetate |
InChI |
InChI=1S/C43H44N4O6S2/c1-42(2,3)53-39(48)29-44-40(49)35(28-31-18-8-4-9-19-31)45-41(50)36(46-55-38-27-17-16-26-37(38)47(51)52)30-54-43(32-20-10-5-11-21-32,33-22-12-6-13-23-33)34-24-14-7-15-25-34/h4-27,35-36,46H,28-30H2,1-3H3,(H,44,49)(H,45,50) |
InChI Key |
ZQGXUHFEYQBNHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NSC5=CC=CC=C5[N+](=O)[O-] |
Origin of Product |
United States |
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